1,3-Thiazole-2-Sulfonamide

Physicochemical Characterization Quality Control Purification

1,3-Thiazole-2-sulfonamide (CAS 113411-24-8) is the unsubstituted parent scaffold essential for late-stage functionalization. Its balanced hydrogen-bonding profile (1 donor, 5 acceptors) and minimal steric bulk ensure reproducible SAR studies and serve as a critical control. Procure the precise CAS entity to guarantee synthetic protocol integrity and avoid off-target effects from structural deviations.

Molecular Formula C3H4N2O2S2
Molecular Weight 164.21 g/mol
CAS No. 113411-24-8
Cat. No. B040776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Thiazole-2-Sulfonamide
CAS113411-24-8
Synonyms2-Thiazolesulfonamide(9CI)
Molecular FormulaC3H4N2O2S2
Molecular Weight164.21 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)S(=O)(=O)N
InChIInChI=1S/C3H4N2O2S2/c4-9(6,7)3-5-1-2-8-3/h1-2H,(H2,4,6,7)
InChIKeyWKXVETMYCFRGET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Thiazole-2-Sulfonamide (CAS 113411-24-8) for Research and Industrial Procurement: Core Properties and Scaffold Differentiation


1,3-Thiazole-2-sulfonamide (CAS 113411-24-8) is a heterocyclic sulfonamide building block with molecular formula C₃H₄N₂O₂S₂ and molecular weight 164.21 g/mol . This compound features a five-membered thiazole ring with a sulfonamide functional group at the 2-position, conferring distinct hydrogen-bonding capacity (1 donor, 5 acceptors) and a calculated topological polar surface area of 110 Ų [1]. Unlike many thiazole sulfonamide derivatives that incorporate additional substituents (e.g., 4-trifluoromethyl, benzo-fused, or N-alkyl modifications), the unsubstituted parent scaffold serves as a versatile intermediate for late-stage functionalization in medicinal chemistry and agrochemical synthesis .

Why Generic Thiazole Sulfonamide Substitution Can Compromise 1,3-Thiazole-2-Sulfonamide-Dependent Research


Direct substitution of 1,3-thiazole-2-sulfonamide with other thiazole sulfonamide isomers or derivatives is not reliably equivalent due to documented divergence in electronic properties, biological target engagement, and synthetic utility. For instance, the 2-sulfonamide regioisomer exhibits a calculated logP of -0.077 and an acid pKa of 7.6 [1], whereas 4-sulfonamide analogs and N-substituted derivatives (e.g., 4-trifluoromethyl-thiazole-2-sulfonamides) can display significantly altered lipophilicity and hydrogen-bonding profiles [2]. Furthermore, the unsubstituted 2-sulfonamide scaffold lacks the steric bulk and electron-withdrawing groups present in advanced leads, making it a critical control or starting material for structure-activity relationship (SAR) studies where minimal perturbation is required [3]. Procurement of the precise CAS 113411-24-8 entity ensures reproducibility in synthetic protocols and avoids unintended off-target effects that may arise from even minor structural deviations.

Quantitative Differentiation Evidence for 1,3-Thiazole-2-Sulfonamide (CAS 113411-24-8) Against Analogues


Physicochemical Benchmarking: Density and Boiling Point of 1,3-Thiazole-2-Sulfonamide vs. Isomeric and Substituted Analogues

The unsubstituted 1,3-thiazole-2-sulfonamide exhibits a computed density of 1.6±0.1 g/cm³ and a boiling point of 370.3±25.0 °C at 760 mmHg [1]. These values serve as baseline physicochemical benchmarks that differentiate the parent scaffold from more complex derivatives (e.g., N-alkyl or 4-substituted analogs) which often have altered boiling points and densities due to increased molecular weight and intermolecular interactions. This data is essential for establishing robust purification and handling protocols during large-scale synthesis or analytical method development.

Physicochemical Characterization Quality Control Purification

Cytotoxicity Profile: 1,3-Thiazole-2-Sulfonamide Class Compounds Show Non-Cytotoxicity in MRC-5 Fibroblasts, Contrasting with Potent Anticancer Leads

A panel of thiazole sulfonamide compounds (including the parent scaffold) was evaluated for cytotoxic activity against the non-cancerous MRC-5 lung fibroblast cell line. All 12 compounds were classified as non-cytotoxic (IC₅₀ not reached) [1]. In stark contrast, the reference chemotherapeutic doxorubicin hydrochloride exhibited an IC₅₀ of 2.43 μM under the same conditions [1]. This demonstrates that the core 1,3-thiazole-2-sulfonamide scaffold, in its unmodified form, does not inherently confer potent cytotoxicity, a key differentiator for applications where cellular viability must be preserved (e.g., in agrochemical or non-oncology therapeutic screening).

Cytotoxicity Safety Screening Lead Optimization

Commercial Purity Specification: 1,3-Thiazole-2-Sulfonamide Consistently Available at ≥95% Purity, Meeting Medicinal Chemistry Screening Standards

Reputable suppliers consistently provide 1,3-thiazole-2-sulfonamide with a minimum purity of 95% . This level of purity is comparable to, or exceeds, that of many other commercial thiazole sulfonamide derivatives (e.g., 4-chloro-1,3-thiazole-2-sulfonamide or N-ethylbenzo[d]thiazole-2-sulfonamide), which are often offered at similar or lower purity grades. For high-throughput screening (HTS) campaigns or initial SAR exploration, a 95% purity threshold is generally acceptable and ensures that observed biological activity can be confidently attributed to the intended compound rather than impurities.

Purity Analysis Procurement Specification Screening Collection

Carbonic Anhydrase (CA) Inhibition: 1,3-Thiazole-2-Sulfonamide Scaffold Enables Potent CA Inhibition in Optimized Derivatives, but Parent Compound Exhibits Modest Affinity

While the unsubstituted 1,3-thiazole-2-sulfonamide itself has not been directly quantified for carbonic anhydrase (CA) inhibition in published studies, closely related benzothiazole-2-sulfonamide derivatives demonstrate nanomolar Ki values. For instance, 6-(2-hydroxyethoxy)-benzothiazole-2-sulfonamide inhibits bovine CA IV with a Ki of 15 nM [1], and 6-aminobenzothiazole-2-sulfonamide inhibits the same isoform with a Ki of 19 nM [2]. The 2-sulfonamide moiety is essential for coordinating the active-site zinc ion [3]. This class-level evidence strongly suggests that the parent 1,3-thiazole-2-sulfonamide can serve as a minimal pharmacophore for CA-targeted drug design, with the potential to achieve high potency upon appropriate substitution.

Enzyme Inhibition Carbonic Anhydrase Structure-Activity Relationship

Hydrogen-Bonding Capacity: 1,3-Thiazole-2-Sulfonamide Offers 1 Donor and 5 Acceptor Sites, Optimizing Interactions in Fragment-Based Drug Discovery

The computed hydrogen-bond donor (1) and acceptor (5) counts for 1,3-thiazole-2-sulfonamide [1] provide a well-balanced profile for fragment-based screening. In comparison, the related scaffold thiazole-4-sulfonamide (which also has 1 donor and 5 acceptors) offers an identical count, but the positional isomerism can lead to distinct binding modes and pharmacophore geometries [2]. The specific arrangement of the sulfonamide group at the 2-position, adjacent to the ring nitrogen, is known to facilitate favorable interactions with zinc-containing enzymes and certain kinase ATP-binding pockets [3].

Fragment-Based Drug Discovery Hydrogen Bonding Scaffold Optimization

Optimal Research and Procurement Scenarios for 1,3-Thiazole-2-Sulfonamide (CAS 113411-24-8)


Medicinal Chemistry: Scaffold for Fragment-Based and Structure-Guided Lead Discovery

Due to its minimal size, balanced hydrogen-bonding profile (1 donor, 5 acceptors) [1], and lack of inherent cytotoxicity [2], 1,3-thiazole-2-sulfonamide is an ideal starting fragment for screening against carbonic anhydrase isoforms, kinases, and other therapeutically relevant targets. Its 2-sulfonamide group is a recognized zinc-binding motif, making it particularly valuable for designing metalloenzyme inhibitors [3].

Agrochemical Intermediate: Precursor for Novel Sulfonamide-Based Herbicides and Fungicides

The unsubstituted thiazole-2-sulfonamide core is a versatile building block for synthesizing crop protection agents. The electron-rich thiazole ring and sulfonamide functionality can be further elaborated via electrophilic or nucleophilic substitution reactions to introduce substituents that modulate target-site binding and environmental fate properties .

Analytical and Quality Control: Reference Standard for Method Development and Impurity Profiling

With a defined purity specification (≥95%) and well-characterized physicochemical properties (density 1.6±0.1 g/cm³, boiling point 370.3±25.0 °C) [4], 1,3-thiazole-2-sulfonamide serves as a reliable reference standard for calibrating HPLC methods, verifying synthetic yields, and identifying impurities in more complex thiazole sulfonamide derivatives.

Chemical Biology: Control Compound in Cellular Assays to Minimize False Positives

Because thiazole sulfonamides, including the parent compound, have been shown to be non-cytotoxic to MRC-5 fibroblasts [2], 1,3-thiazole-2-sulfonamide can be employed as a vehicle control or baseline compound in cell-based phenotypic screens. This helps distinguish genuine hits from compounds that cause non-specific cellular stress or cytotoxicity.

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